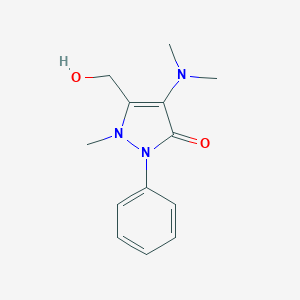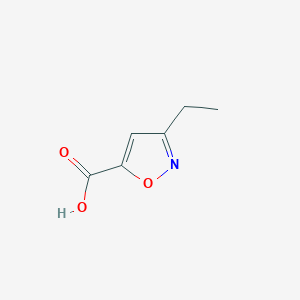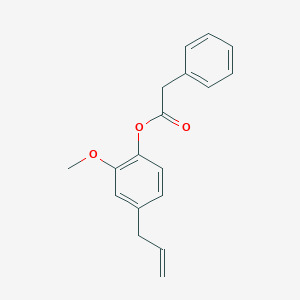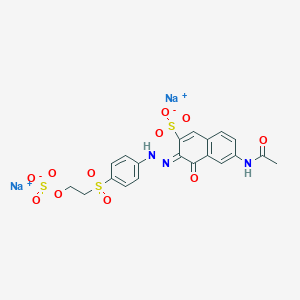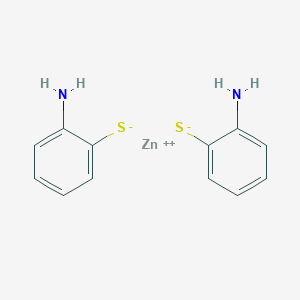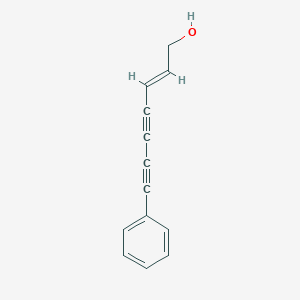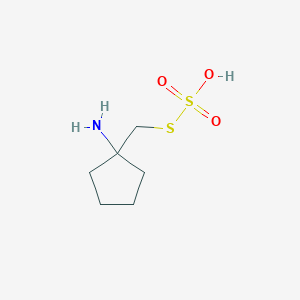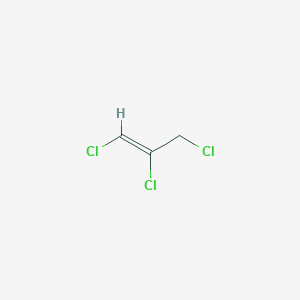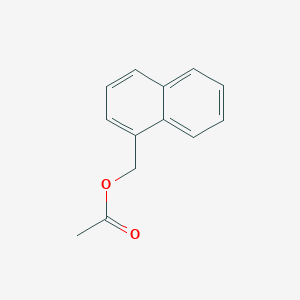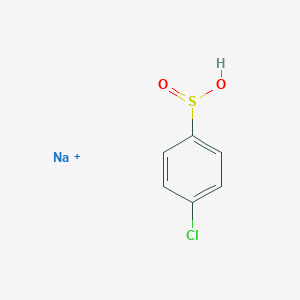
Sodium 4-Chlorobenzenesulfinate
Übersicht
Beschreibung
Sodium 4-Chlorobenzenesulfinate is a useful research compound. Its molecular formula is C6H5ClNaO2S and its molecular weight is 199.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hybrid Nanomaterial Synthesis : Sodium 4-Chlorobenzenesulfonate (a compound closely related to Sodium 4-Chlorobenzenesulfinate) has been used to synthesize organo-mineral hybrid nanomaterials with zinc–aluminium layered double hydroxides. This process involves intercalating 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides using methods like coprecipitation and ion exchange, resulting in stable hybrid nanostructured materials (Lakraimi et al., 2006).
Dye Intermediate Synthesis : It plays a role in the synthesis of dye intermediates, such as in the production of Sodium Bromide Acid Dye intermediates. This application is crucial in the dye industry, enhancing product yield and reducing production costs (Liang Yingtang, 2010).
Sodium-Ion Battery Research : Research on sodium batteries, particularly sodium-ion batteries, has explored the use of various sodium compounds. While not directly using this compound, this research area highlights the broader context of sodium compounds in energy storage technologies (Delmas, 2018).
Medical and Dental Applications : this compound derivatives, such as Sodium N-chlorobenzenesulfonamide, have been studied for their potential in medical applications. For instance, their role in restoring adhesion to pulp chamber dentin treated with other chemicals in endodontic treatments has been investigated (Ana Carolina Pimentel Corrêa et al., 2016).
Anion-Exchange Membranes : this compound derivatives are also involved in the preparation of anion-exchange membranes. These membranes have applications in water purification and desalination, showing potential in industries like textile and wastewater treatment (J. Zhu et al., 2014).
Food Industry Applications : In the food industry, this compound derivatives have been studied for their efficacy in inhibiting enzymatic browning in apple slices, showing potential as browning control agents (Shengmin Lu et al., 2007).
Analytical Chemistry : this compound and its derivatives are used in analytical chemistry for various purposes, including the estimation of indigocarmine in solutions. They serve as analytical reagents in various chemical analyses (D. Mahadevappa et al., 1981).
Environmental Remediation : this compound compounds are being explored for environmental remediation, such as in the detoxification of organochlorine compounds in a sodium carbonate/glycerol system (H. Hai et al., 2014).
Wirkmechanismus
Target of Action
Sodium 4-Chlorobenzenesulfinate is a type of aromatic sulfinic acid compound As a general class of important reaction intermediates, aromatic sulfinic acid compounds like this compound have wide applications in various fields such as medicine, dyeing, pesticides, and organic synthesis .
Mode of Action
It’s known that this class of compounds can be produced by several pathways, including the reduction of sulfonyl chloride by zinc powder or sodium sulfite, the fukuhara reaction of sulfur dioxide with aromatic compounds, the oxidation of thiols, and the reaction of sulfur dioxide with grignard reagents or aromatic diazonium salts .
Biochemical Pathways
Given its wide applications in various fields such as medicine, dyeing, pesticides, and organic synthesis, it can be inferred that this compound may interact with a variety of biochemical pathways depending on its specific use .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
As a class of important reaction intermediates, aromatic sulfinic acid compounds like this compound are widely used in various fields, suggesting that they may have diverse effects depending on their specific applications .
Biochemische Analyse
Biochemical Properties
Sodium 4-Chlorobenzenesulfinate is an important intermediate in various biochemical reactions . It is used in a wide range of applications in the fields of medicine, dyeing, pesticides, and organic synthesis
Molecular Mechanism
It is known that it can be reduced by zinc powder or sodium sulfite, react with sulfur dioxide and aromatic compounds in the Fukui reaction, and oxidize mercaptan
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 4-Chlorobenzenesulfinate can be achieved by the sulfonation of 4-chlorobenzenesulfonic acid with sodium sulfite, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzenesulfonic acid", "sodium sulfite", "sodium hydroxide", "water" ], "Reaction": [ "Add 4-chlorobenzenesulfonic acid to a mixture of sodium sulfite and water.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Dissolve the solid in water and add sodium hydroxide until the pH is neutral.", "Filter the solution and evaporate the solvent to obtain Sodium 4-Chlorobenzenesulfinate as a solid." ] } | |
CAS-Nummer |
14752-66-0 |
Molekularformel |
C6H5ClNaO2S |
Molekulargewicht |
199.61 g/mol |
IUPAC-Name |
sodium;4-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |
InChI-Schlüssel |
GJAKRMFICWCSQW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)O)Cl.[Na] |
| 14752-66-0 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

